molecular formula C20H27F2N5O4S B610017 Ebvaciclib CAS No. 2185857-97-8

Ebvaciclib

货号 B610017
CAS 编号: 2185857-97-8
分子量: 471.5238
InChI 键: QIEKHLDZKRQLLN-FOIQADDNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ebvaciclib is an orally bioavailable, cyclin-dependent kinase (CDK) inhibitor, with potential antineoplastic activity . It selectively targets, binds to, and inhibits the activity of CDKs . It is currently under investigation for use in HR+ HER2- Metastatic Breast Cancer, Ovarian Cancer, Fallopian Tube Cancer, Primary Peritoneal Cancer, Triple Negative Breast Cancer, and Male Breast Cancer .


Chemical Reactions Analysis

CDK inhibitors like Ebvaciclib are extensively metabolized by cytochrome P450 3A4 . They exhibit a large inter-individual variability in exposure, and their brain penetration is limited by efflux transporters .

科学研究应用

Cancer Treatment

PF-06873600 is a selective and orally bioavailable cyclin-dependent kinase (CDK) inhibitor . It has been identified as a candidate for the treatment of cancer and has advanced to phase 1 clinical trials . It exhibits robust preclinical anti-tumor activity .

Cell Cycle Control

PF-06873600 is a CDK2/4/6 inhibitor . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development .

Breast Cancer Treatment

PF-06873600 has been evaluated in advanced clinical trials for its potential to reduce metastatic ER+ breast cancer growth . A combination of PF-06873600 with an anti-estrogen therapy has been evaluated in an in vitro breast cancer panel .

Overcoming Therapy Resistance

In preclinical and clinical contexts, activation of the oncogene MYC can elicit CDK4/6 inhibitor resistance that converges on CDK2 activation . PF-06873600, a CDK2/4/6 inhibitor, has been developed to mitigate these mechanisms .

Pharmacokinetics and Pharmacodynamics

PF-06873600 exhibits a large inter-individual variability in exposure . It is extensively metabolized by cytochrome P450 3A4, and its brain penetration is limited by efflux transporters . Higher exposure is associated with an increased risk of neutropenia .

Potential Targets for Cancer Treatment

Epstein–Barr virus (EBV) associated gastric cancer (EBV-GC) accounts for about 10% of gastric cancer . This cancer type has received more attention recently due to its unique genetic and epigenetic features, which could be potential targets for cancer treatment .

属性

IUPAC Name

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKHLDZKRQLLN-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ebvaciclib

CAS RN

2185857-97-8
Record name Ebvaciclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EBVACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
X Wang, L Ding, H Jiang, X Yuan, L Xiang… - Bioorganic & Medicinal …, 2023 - Elsevier
Cyclin-dependent kinase 2 (CDK2) is considered as an important target in the research of antitumor drugs. Taking the CDK2/4/6 inhibitor Ebvaciclib as the positive control and an in-…
Number of citations: 4 www.sciencedirect.com
P Sudha - Drugs of the Future, 2022 - access.portico.org
… Yap (University of Texas MD Anderson Cancer Center) briefed the results from a first-in-human trial of ebvaciclib (PF-06873600, PF-3600; Pfizer), a first-in-class selective cyclin-…
Number of citations: 3 access.portico.org
R Kudo, A Safonov, EM da Silva, Q Li, H Shao, M Will… - bioRxiv, 2023 - biorxiv.org
… We utilized inhibitors to target CDK2 together with CDK4/6 (ebvaciclib alone – CDK2/4/6 … A, Immunoblotting of MCF7 and p53KO treated with 50 nM abemaciclib, 500 nM ebvaciclib …
Number of citations: 2 www.biorxiv.org
D Patra, K Bhavya, P Ramprasad, M Kalia… - Advances in Protein …, 2023 - Elsevier
Cancer, a vicious clinical burden that potentiates maximum fatality for humankind, arises due to unregulated excessive cell division and proliferation through an eccentric expression of …
Number of citations: 1 www.sciencedirect.com
DL Hughes - Organic Process Research & Development, 2022 - ACS Publications
This review surveys recent advances in biocatalysis, with a primary focus on contributions from the patent literature since 2018, including reductive aminations, nitro reductions, …
Number of citations: 10 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。